6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine
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Overview
Description
6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine is a chemical compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 6th position and an imidazole ring attached via a propyl chain at the 3rd position
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to target a broad range of biological activities .
Mode of Action
It’s known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Compounds containing imidazole rings, such as this one, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and properties of the compound .
Cellular Effects
It is possible that this compound could influence cell function by interacting with cellular proteins or enzymes . Its impact on cell signaling pathways, gene expression, and cellular metabolism would need to be investigated in future studies.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinoxaline-2-amine and 1H-imidazole.
Formation of the Propyl Linker: The propyl linker is introduced by reacting 1H-imidazole with 1-bromo-3-chloropropane under basic conditions to form 3-(1H-imidazol-1-yl)propyl chloride.
Coupling Reaction: The final step involves the coupling of 6-chloroquinoxaline-2-amine with 3-(1H-imidazol-1-yl)propyl chloride in the presence of a suitable base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives with modified electronic properties.
Substitution: Formation of substituted quinoxaline derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide
- 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine
- 1-(6-chloropyridin-3-yl)-N-(3-(1H-imidazol-1-yl)propyl)imidazolidin-2-amine
Uniqueness
6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the imidazole moiety. This unique structure imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
6-chloro-N-(3-imidazol-1-ylpropyl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c15-11-2-3-12-13(8-11)18-9-14(19-12)17-4-1-6-20-7-5-16-10-20/h2-3,5,7-10H,1,4,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZKUZDJRUEJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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